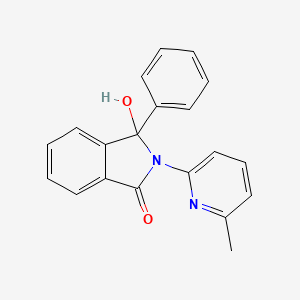
Cyclopentene, 1-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentene, 1-pentyl- is an organic compound with the molecular formula C10H18. This compound is a colorless liquid with a petrol-like odor and is primarily used in various chemical synthesis processes .
Preparation Methods
Cyclopentene, 1-pentyl- can be synthesized through several methods. One common laboratory method involves the dehydration of cyclopentanol using a strong acid like sulfuric acid . Industrially, it can be produced by the steam cracking of naphtha . Another method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .
Chemical Reactions Analysis
Cyclopentene, 1-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone or cyclopentanol.
Reduction: Hydrogenation of cyclopentene, 1-pentyl- yields cyclopentane.
Substitution: It can react with halogens like bromine to form dibromocyclopentane.
Common reagents used in these reactions include sulfuric acid for dehydration, hydrogen gas for hydrogenation, and bromine for halogenation . The major products formed from these reactions are cyclopentanone, cyclopentanol, cyclopentane, and dibromocyclopentane .
Scientific Research Applications
Cyclopentene, 1-pentyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It serves as an intermediate in the synthesis of various biologically active compounds.
Medicine: It is used in the production of pharmaceuticals and as a solvent for medicinal compounds.
Industry: It is employed in the production of synthetic resins, rubber, and other organic compounds.
Mechanism of Action
The mechanism of action of cyclopentene, 1-pentyl- involves its reactivity due to the presence of a double bond in the cyclopentene ring. This double bond allows it to participate in addition reactions, where it can form new bonds with other atoms or molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Cyclopentene, 1-pentyl- can be compared with other cycloalkenes such as cyclopentene and cyclohexene. While cyclopentene has a five-membered ring with a double bond, cyclohexene has a six-membered ring with a double bond . Cyclopentene, 1-pentyl- is unique due to the presence of a pentyl group attached to the cyclopentene ring, which influences its reactivity and applications .
Similar compounds include:
Cyclopentene: A five-membered ring with a double bond.
Cyclohexene: A six-membered ring with a double bond.
Cyclopentane: A five-membered ring without a double bond.
Cyclopentene, 1-pentyl- stands out due to its specific structure and the presence of the pentyl group, which makes it a valuable intermediate in various chemical synthesis processes .
Properties
IUPAC Name |
1-pentylcyclopentene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-3-4-7-10-8-5-6-9-10/h8H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNVZKGTZWZQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195562 |
Source


|
| Record name | Cyclopentene, 1-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4291-98-9 |
Source


|
| Record name | Cyclopentene, 1-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

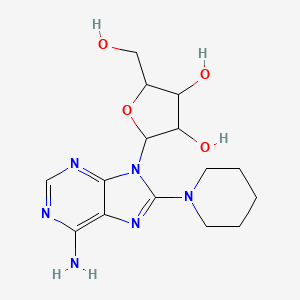
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
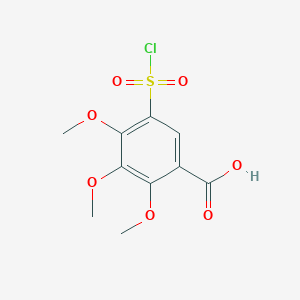
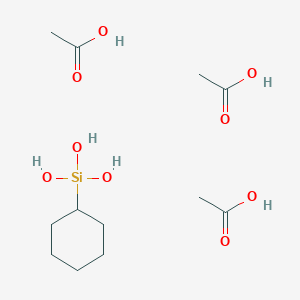
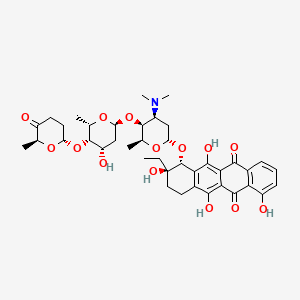
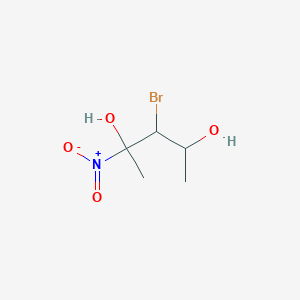
![N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide](/img/structure/B14169140.png)
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169142.png)
![N-[3-(azepan-1-yl)propyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B14169158.png)
![3,4,8,9,13,14-hexamethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B14169159.png)
